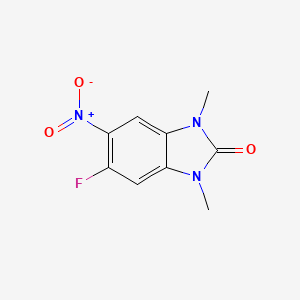

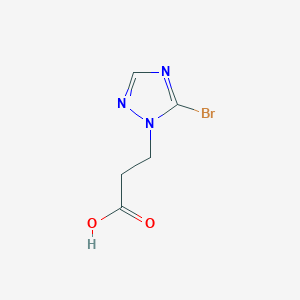

![molecular formula C7H13N3 B2565954 ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine CAS No. 1493547-84-4](/img/structure/B2565954.png)

ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1493547-84-4 . It has a molecular weight of 139.2 . The IUPAC name for this compound is N-[(1-methyl-1H-imidazol-5-yl)methyl]ethanamine . It is a liquid at room temperature .

Synthesis Analysis

Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Imidazole, the core structure in this compound, is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.2 . It is highly soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

- Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine and its derivatives have been utilized in various synthetic and transformation processes. One example is the preparation of 1H-imidazole 3-oxides from amino acid esters, highlighting its role in synthesizing optically active compounds with potential applications in medicinal chemistry and drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Ionic Liquid Synthesis

- The compound has been used in the synthesis of novel ionic liquids. For instance, a new ionic liquid incorporating 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy]ethyl)-1H-imidazol-3-ium dinitrite was synthesized, demonstrating its utility in creating novel reagents for chemical transformations (Eshghi, Bakavoli, & Ghasemzadeh, 2015).

Corrosion Inhibition

- This compound derivatives have shown potential as corrosion inhibitors. For example, 1-(2-ethylamino)-2-methylimidazoline, a related compound, demonstrated effectiveness in inhibiting corrosion in certain metal surfaces, suggesting applications in industrial maintenance and material science (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Chemical Synthesis and Characterization

- This chemical entity has been instrumental in the synthesis and characterization of various novel compounds. For example, its derivatives have been used in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), which are important for understanding the properties and structures of copper complexes (Banerjee et al., 2013).

Biological Activity Studies

- Compounds derived from this compound have been explored for their biological activities. For instance, some derivatives have been evaluated for their potential as antineoplastic and antifilarial agents, indicating their relevance in pharmacological research and drug discovery (Ram et al., 1992).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine is a heterocyclic compound that has gained significant interest due to its diverse biological properties .

Mode of Action

It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a broad range of chemical and biological properties . For instance, they can act as enzyme substrates, providing insights into enzyme specificity.

Biochemical Pathways

This compound may affect various biochemical pathways due to its broad range of biological activities . For instance, one product similar to our compound, 1-methylhistamine, is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .

Pharmacokinetics

Result of Action

It is known that imidazole derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .

Action Environment

It is known that the compound is highly soluble in water and other polar solvents , which suggests that its action could be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

N-[(3-methylimidazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWHYQARUMITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)

![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)

![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)

![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)